Stannane, ethyloxophenyl-
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Overview
Description
Stannane, ethyloxophenyl- is an organotin compound characterized by the presence of tin (Sn) bonded to an ethyloxophenyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The unique properties of stannane, ethyloxophenyl- make it a valuable compound in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, ethyloxophenyl- can be synthesized through several methods, including stannylation and C-Sn coupling reactions. . The reaction conditions typically involve low temperatures and inert atmospheres to prevent oxidation and decomposition.
Industrial Production Methods
Industrial production of stannane, ethyloxophenyl- often involves large-scale stannylation reactions using tin tetrachloride and organometallic reagents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Stannane, ethyloxophenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert stannane, ethyloxophenyl- to lower oxidation state tin compounds.
Substitution: The ethyloxophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from these reactions include tin oxides, reduced tin species, and substituted organotin compounds. These products have diverse applications in materials science, catalysis, and organic synthesis .
Scientific Research Applications
Stannane, ethyloxophenyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of stannane, ethyloxophenyl- involves coordination of the tin atom with various molecular targets. The tin atom can form bonds with oxygen, nitrogen, and other electronegative atoms, facilitating various chemical transformations. The compound’s effects are mediated through its interactions with molecular pathways involved in catalysis, oxidation-reduction reactions, and biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to stannane, ethyloxophenyl- include other organotin compounds such as:
- Trimethyltin chloride
- Tributyltin oxide
- Tetramethyltin
- Tetraethyltin
Uniqueness
Stannane, ethyloxophenyl- is unique due to its specific ethyloxophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Conclusion
Stannane, ethyloxophenyl- is a versatile organotin compound with significant applications in chemistry, biology, medicine, and industry Its unique properties and reactivity make it a valuable tool in scientific research and industrial processes
Properties
CAS No. |
81928-42-9 |
---|---|
Molecular Formula |
C8H10OSn |
Molecular Weight |
240.87 g/mol |
IUPAC Name |
ethyl-oxo-phenyltin |
InChI |
InChI=1S/C6H5.C2H5.O.Sn/c1-2-4-6-5-3-1;1-2;;/h1-5H;1H2,2H3;; |
InChI Key |
MPXPGCBVGMIVLD-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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